1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBPTHPDIOOZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine typically involves a multi-step process:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Sulfonyl Group: The piperazine is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Nitration: The final step involves the nitration of the piperazine derivative using a nitrating agent like nitric acid to introduce the nitrophenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine undergoes several types of chemical reactions:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound has been studied for its potential as a radioprotective agent . Research indicates that derivatives of piperazine can mitigate the effects of ionizing radiation, which is critical in medical treatments and in scenarios involving nuclear incidents. In vitro studies have shown that certain piperazine derivatives can significantly improve cell viability after radiation exposure, indicating their potential application in radiation therapy and as protective agents against radiation-induced damage .
Table 1: Radioprotective Effects of Piperazine Derivatives
| Compound | Concentration (μM) | Viability after 2 Gy Radiation (%) |
|---|---|---|
| 1 | 100 | 143 |
| 2 | 200 | 145 |
| Amifostine | 100 | 106 |
This table summarizes findings from studies where various piperazine derivatives were tested for their ability to protect cells from radiation damage, demonstrating that the synthesized compounds outperform standard treatments like amifostine .
Urease Inhibition
Another significant application of this compound is its role as a urease inhibitor . Urease is an enzyme that plays a crucial role in various diseases, including urinary tract infections and gastric ulcers. The synthesized derivatives, including those based on the sulfonamide structure, have shown promising inhibitory activity against urease with IC50 values significantly lower than conventional drugs .
Table 2: Urease Inhibition Activity of Derivatives
| Compound | IC50 (µM) |
|---|---|
| Compound A | 2.14 |
| Compound B | 0.63 |
| Thiourea | 21.25 |
This table highlights the efficacy of synthesized compounds compared to thiourea, a known urease inhibitor .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine involves several steps, including the reaction of piperazine with sulfonyl chlorides under controlled conditions to yield various functionalized derivatives. The structure-activity relationship studies have indicated that modifications to the piperazine ring can enhance biological activity and selectivity for specific targets.
Synthesis Overview
The synthesis typically requires:
- Starting Materials : Piperazine, 4-chlorophenylsulfonyl chloride, and nitrophenyl derivatives.
- Reagents : Base (e.g., Na2CO3) to maintain pH during the reaction.
- Conditions : Controlled temperature and stirring for optimal yield.
The detailed synthetic pathway allows for the exploration of various substituents on the piperazine ring to optimize pharmacological properties .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its analogs in preclinical settings:
- A study demonstrated that specific piperazine derivatives exhibit potent cytotoxic effects against cancer cell lines, suggesting their utility in cancer therapy .
- Another investigation into their neuroprotective properties indicated potential applications in treating neurological disorders by modulating receptor activity in the central nervous system .
These findings underscore the versatility of this compound in therapeutic contexts.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent modifications. Below is a detailed comparison of 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine with analogous compounds:
Activity Profile Contrasts
- Anticancer vs. Antihistamine Activity : While the target compound and 5a–g derivatives () show cytotoxicity, benzhydrylpiperazines () are intermediates for antihistamines like meclizine .
- Antiviral Potential: The target compound’s derivative (GC-4) inhibits SARS-CoV-2 via non-covalent binding, a mechanism distinct from the cytotoxic effects of chlorobenzhydryl derivatives .
Data Tables
Table 1: Antiproliferative Activity of Selected Piperazine Derivatives
| Compound | Cancer Cell Line (IC₅₀, µM) | Reference |
|---|---|---|
| This compound derivative (5a,b) | A549: 0.36; HCT-15: 7.08 | |
| 1-(4-Chlorobenzhydryl)-4-benzoylpiperazine (5a) | HEPG2: 2.1; MCF7: 3.8 |
Q & A
Q. What are the established synthetic routes for 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, and what are the critical reaction conditions?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the piperazine core via cyclization of 1,2-diamine derivatives.
- Step 2 : Sulfonylation of the piperazine nitrogen using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., potassium carbonate in dichloromethane) .
- Step 3 : Nitrophenyl substitution via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, requiring elevated temperatures (80–120°C) and catalysts like copper(I) iodide .
Key conditions : Dry solvents, inert atmosphere (N₂/Ar), and stoichiometric control to minimize side reactions.
Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and nitrophenyl group integration) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 421.03) .
Q. What biological targets and mechanisms of action have been proposed for this compound?
- Enzyme inhibition : Potential interaction with cytochrome P450 enzymes or kinases due to sulfonyl and nitro groups enhancing electron-deficient character .
- Receptor modulation : Structural analogs show affinity for serotonin/dopamine receptors, suggesting similar targeting .
- Antimicrobial activity : Nitrophenyl derivatives disrupt bacterial cell membranes via oxidative stress .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation step?
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group transfer .
- Solvent optimization : Replace dichloromethane with dimethylformamide (DMF) to improve solubility of intermediates .
- Temperature control : Gradual addition of sulfonyl chloride at 0–5°C to reduce exothermic side reactions .
Q. How do structural modifications influence the compound’s biological activity?
-
Substituent effects :
-
SAR Table :
Derivative Activity (IC₅₀) Key Feature 4-Nitrophenyl analog 2.1 µM (Kinase) High potency, low solubility 4-Methoxyphenyl analog 12.4 µM Improved ADME properties
Q. How can researchers resolve contradictions in reported biological activity data?
- Environmental factors : Stability studies show degradation under light/humidity, necessitating controlled storage (desiccated, −20°C) .
- Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. fluorescence polarization) to reduce inter-lab variability .
- Metabolite interference : Use LC-MS/MS to differentiate parent compound activity from metabolites .
Q. What strategies ensure compound stability during long-term storage?
- Lyophilization : Formulate as a lyophilized powder under argon to prevent hydrolysis .
- Additives : Include antioxidants (e.g., BHT) in DMSO stock solutions to inhibit nitro group reduction .
- Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., nitrophenol derivatives) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
